3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline
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Overview
Description
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline is an organic compound that features a bromine atom, a methyl group, and a pyrrolidinyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline typically involves the bromination of 2-methyl-6-(pyrrolidin-1-yl)aniline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful handling due to the reactivity of bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyl-6-(pyrrolidin-1-yl)aniline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-Methyl-6-(pyrrolidin-1-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 3-Methyl-2-(pyrrolidin-1-ylcarbonyl)aniline
- 3-(Pyrrolidin-1-ylmethyl)-1H-indole-2-carboxylic acid
Uniqueness
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline is unique due to the presence of both a bromine atom and a pyrrolidinyl group on the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15BrN2 |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H15BrN2/c1-8-9(12)4-5-10(11(8)13)14-6-2-3-7-14/h4-5H,2-3,6-7,13H2,1H3 |
InChI Key |
PJVJXXCUOHMLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)N2CCCC2)Br |
Origin of Product |
United States |
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